gamma-Secretase Inhibitor I

Vue d'ensemble

Description

Gamma-Secretase Inhibitor I is a small-molecule inhibitor that targets gamma-secretase, an intramembrane aspartyl protease. Gamma-secretase is crucial for the generation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. By inhibiting gamma-secretase, this compound aims to reduce the production of amyloid-beta peptides, thereby potentially mitigating the progression of Alzheimer’s disease .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Gamma-Secretase Inhibitor I typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route can vary depending on the desired structural modifications and target specificity. Commonly, the synthesis involves:

- Formation of the core structure through cyclization reactions.

- Introduction of functional groups via substitution reactions.

- Final coupling reactions to attach specific side chains.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are often employed for quality assurance .

Analyse Des Réactions Chimiques

Types of Reactions: Gamma-Secretase Inhibitor I undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Gamma-Secretase Inhibitor I has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the enzymatic activity of gamma-secretase and its role in various biochemical pathways.

Biology: Employed in research to understand the biological functions of gamma-secretase and its substrates.

Medicine: Investigated for its potential therapeutic effects in treating Alzheimer’s disease and other neurodegenerative disorders.

Industry: Utilized in the development of diagnostic assays and screening platforms for drug discovery

Mécanisme D'action

Gamma-Secretase Inhibitor I exerts its effects by binding to the active site of gamma-secretase, thereby preventing the cleavage of its substrates. This inhibition reduces the production of amyloid-beta peptides from amyloid precursor protein, which is a key step in the amyloid hypothesis of Alzheimer’s disease. The molecular targets involved include the gamma-secretase complex and its various subunits, such as presenilin, nicastrin, and anterior pharynx defective 1 .

Comparaison Avec Des Composés Similaires

Gamma-Secretase Inhibitor I is unique in its specificity and potency compared to other gamma-secretase inhibitors. Similar compounds include:

Semagacestat: Another gamma-secretase inhibitor that reduces amyloid-beta production but has shown limited clinical success due to off-target effects.

Nirogacestat: A gamma-secretase inhibitor used in the treatment of desmoid tumors, demonstrating efficacy in clinical trials.

BMS-906024: A gamma-secretase inhibitor investigated for its potential in treating various cancers.

This compound stands out due to its balanced efficacy and safety profile, making it a promising candidate for further research and development.

Activité Biologique

Gamma-Secretase Inhibitor I (GSI-I), also known as Z-LLNle-CHO, is a small molecule that inhibits the gamma-secretase enzyme, a multi-subunit protease involved in the cleavage of various type-I transmembrane proteins, including the Notch receptor and amyloid precursor protein (APP). This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases and cancers due to its role in modulating biological pathways associated with cell proliferation, differentiation, and apoptosis.

Inhibition of Gamma-Secretase

Gamma-secretase plays a crucial role in the cleavage of several substrates, leading to the production of biologically active fragments. The inhibition of this enzyme by GSI-I affects multiple signaling pathways:

- Notch Signaling : GSI-I inhibits the cleavage of Notch receptors, which are essential for various cellular processes including cell fate determination, proliferation, and survival. Inhibition of Notch signaling has been linked to reduced tumor growth in several cancer types .

- Amyloid Precursor Protein (APP) : GSI-I also inhibits the cleavage of APP, which is significant in the context of Alzheimer's disease. However, its use in this area has been controversial due to adverse effects observed in clinical trials .

Biological Activity in Cancer

GSI-I has been investigated for its anticancer properties across various solid tumors. Its biological activity is characterized by:

- Induction of Apoptosis : GSI-I has been shown to induce apoptosis in cancer cell lines through mechanisms that may involve proteasome inhibition and modulation of the Notch pathway .

- Differentiation of Cancer Stem Cells : The compound promotes differentiation in cancer stem-like cells, potentially reducing their ability to initiate tumors .

Preclinical Studies

- Non-Small Cell Lung Cancer (NSCLC) :

- Breast Cancer :

- Pancreatic Adenocarcinoma :

Clinical Trials

Despite promising preclinical results, clinical trials involving GSI-I have yielded mixed outcomes:

- Alzheimer's Disease Trials : Clinical studies showed that while GSI-I effectively reduced amyloid levels, it did not improve cognitive function and was associated with adverse effects such as increased risk of skin cancers due to Notch inhibition .

- Solid Tumors : GSIs have generally underperformed in clinical settings compared to their preclinical efficacy. The challenges include identifying suitable biomarkers for patient selection and understanding compensatory pathways that may mitigate treatment effects .

Comparative Data Table

| Compound | Target Pathway | Primary Use | Efficacy Observed | Adverse Effects |

|---|---|---|---|---|

| This compound | Notch/APP | Cancer/Alzheimer's | Induces apoptosis; reduces tumor growth | Skin cancers; cognitive decline |

| LY411575 | Notch | Alzheimer's | Reduces Aβ levels | Gastrointestinal bleeding |

| AL101 | Notch | NSCLC | Enhances chemotherapy response | Unknown |

Propriétés

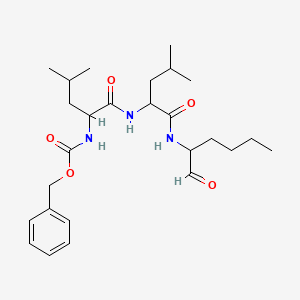

IUPAC Name |

benzyl N-[4-methyl-1-[[4-methyl-1-oxo-1-(1-oxohexan-2-ylamino)pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41N3O5/c1-6-7-13-21(16-30)27-24(31)22(14-18(2)3)28-25(32)23(15-19(4)5)29-26(33)34-17-20-11-9-8-10-12-20/h8-12,16,18-19,21-23H,6-7,13-15,17H2,1-5H3,(H,27,31)(H,28,32)(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPDUXVFGTULLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617658 | |

| Record name | N-[(Benzyloxy)carbonyl]leucyl-N-(1-oxohexan-2-yl)leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133407-83-7 | |

| Record name | N-[(Benzyloxy)carbonyl]leucyl-N-(1-oxohexan-2-yl)leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.